molecular formula C13H19NO3 B130698 Salbutamon CAS No. 156547-62-5

Salbutamon

Cat. No. B130698
M. Wt: 237.29 g/mol
InChI Key: WHJAFZHZZCVHJI-UHFFFAOYSA-N
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Description

Salbutamol, also known as albuterol, is a β2-adrenoceptive receptor stimulant that exhibits pharmacological actions which are reduced or abolished by β-receptor antagonists. It is primarily used as a bronchodilator in the treatment of reversible obstructive airways disease, such as asthma . Salbutamol has been found to be effective in preventing bronchospasm with a longer duration of action compared to other bronchodilators like isoprenaline and orciprenaline . It is also known for its selective action, having minimal cardiac stimulant effects at therapeutic doses .

Synthesis Analysis

The asymmetric synthesis of (R)-salbutamol, the active enantiomer, has been achieved using a chiral acyl anion equivalent, (1R,3R)-1,3-dithiane 1,3-dioxide. This method allows for high stereocontrol and yields the target compound with high enantiomeric excess . This synthesis approach is significant as the (R)-enantiomer is predominantly responsible for the drug's therapeutic effects .

Molecular Structure Analysis

Salbutamol's molecular structure includes a phenethylamine skeleton, which is common to many sympathomimetic drugs. The structure contains an aromatic ring with an ethanolamine side chain, making it a relatively selective β2-Adrenoreceptor stimulant . The molecular chirality of salbutamol is important for its pharmacological activity, with the (R)-enantiomer being the more active form .

Chemical Reactions Analysis

Salbutamol undergoes various chemical reactions in the body, including metabolism and excretion. The pharmacokinetics of salbutamol enantiomers have been studied, revealing that the (R)-enantiomer undergoes faster metabolism than the (S)-enantiomer, resulting in a lower bioavailability of the active form when administered orally . Additionally, salbutamol can degrade upon exposure to UVB light, forming products that absorb light at longer wavelengths .

Physical and Chemical Properties Analysis

Salbutamol's physical and chemical properties include its bronchodilator activity, which is rapid and potent, with minor inotropic or chronotropic effects at therapeutic doses. It is sensitive to UVB light absorption and has different photophysical and photochemical properties depending on its protonation state . The drug is generally well-tolerated, with side effects such as tremor, tachycardia, and hypokalaemia being dose-related . Salbutamol's efficacy and safety profile have made it a first-choice treatment in reversible obstructive airways disease for nearly two decades .

Relevant Case Studies

Clinical studies have confirmed the bronchodilatory efficacy of salbutamol in various forms of asthma, including severe acute, childhood, and exercise-induced asthma. It has been shown to be at least as effective, if not more, than most currently available bronchodilators . Human pharmacological studies have demonstrated that salbutamol is free from cardiac stimulant effects in doses necessary for bronchodilation, and it has been significantly more effective than orciprenaline sulphate in improving ventilatory function in asthmatic patients . Additionally, the enantioselective disposition of salbutamol has been investigated, highlighting the differences in pharmacokinetics between its enantiomers .

Scientific Research Applications

Photophysical and Photochemical Properties in Aqueous Solutions

Salbutamol, a β(2)-adrenergic receptor agonist, shows sensitivity to UVB light absorption in pH ranges from 3 to 12. This results in photodegradation, forming products that absorb light at longer wavelengths than the parent compound. The deprotonated species of Salbutamol is more photo-active than the protonated species, with implications for its environmental impact and degradation in natural water systems (Dodson et al., 2011).

Salbutamol Detection and Monitoring

Several studies have focused on developing sensitive methods for detecting Salbutamol. For example, a high-sensitive impedimetric salbutamol immunosensor based on gold nanostructure-deposited screen-printed carbon electrodes was created for detecting Salbutamol in various samples, including diluted serum samples (Lin et al., 2016). Another study developed a sensitive direct competitive ELISA to investigate Salbutamol residue levels in human urine, highlighting the need for monitoring its presence in biological systems (Lei et al., 2015).

Investigating Interaction Mechanisms

A study examined the interaction mechanism between Salbutamol and human serum albumin through multispectral methods and molecular docking. This research is crucial for understanding how Salbutamol interacts with proteins in the human body (Zhao et al., 2020).

Salbutamol in Animal Agriculture

Salbutamol's use in animal agriculture and its potential effects on animals and humans consuming these products have been a research focus. Studies have been conducted on the effects of Salbutamol on the behavior and physiology of finishing pigs (Marchant-Forde et al., 2008), and on the development of methods for detecting Salbutamol residues in pig tissues (Fan et al., 2015).

Potential Therapeutic Applications

Salbutamol has been explored for potential therapeutic applications beyond its primary use. For instance, its potential as add-on therapy for multiple sclerosis due to its immunomodulatory properties has been studied (Makhlouf et al., 2002). Additionally, Salbutamol's effects on congenital myasthenic syndrome due to DOK7 mutation were investigated, showing its effectiveness in this context (Lorenzoni et al., 2013).

Safety And Hazards

Salbutamol is generally safe for use but it has some side effects. Common side effects include shakiness, headache, fast heart rate, dizziness, and feeling anxious . Serious side effects may include worsening bronchospasm, irregular heartbeat, and low blood potassium levels . If your breathing suddenly becomes more difficult after using salbutamol, contact your healthcare provider immediately . If you need to use this medication more frequently than usual, this can be a sign that your breathing condition is getting worse .

Future Directions

Salbutamol is an essential medication in the management of respiratory conditions such as asthma and COPD. By understanding their uses, dosage, potential side effects, and safety considerations, patients and healthcare professionals can make informed decisions regarding their therapy . It is crucial to follow the recommended dosage and administration instructions, monitor treatment response, and be aware of potential interactions or precautions .

properties

IUPAC Name

2-(tert-butylamino)-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h4-6,14-16H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJAFZHZZCVHJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(=O)C1=CC(=C(C=C1)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60166095
Record name Salbutamon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60166095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Salbutamon

CAS RN

156547-62-5
Record name Salbutamon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156547625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Salbutamon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60166095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SALBUTAMON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0IO19163J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
Y Yao, XD Lin, B Wang - Acta Entomologica Sinica, 2015 - cabdirect.org
… melanogaster were fed with the artificial diet containing 120 µg/mL salbutamon for 2 h, their imaginal discs were dissected for histone H2Av immunofluorescent staining and …
Number of citations: 0 www.cabdirect.org
L Wang, W Jiang, X Shen, X Li, X Huang, Z Xu… - Analytical …, 2018 - ACS Publications
… However, this slight structure change made an extreme difference in activity, and salbutamon could not be recognized by the obtained antibody (CR, ND) in the present investigation, …
Number of citations: 25 pubs.acs.org
MJ Botman, RA de Krieger - Journal of Hospital Infection, 1987 - Elsevier
The effect of the use of small-volume medication nebulizers on oropharyngeal colonization with potentially pathogenic Gram-negative bacilli was investigated in 95 patients with …
Number of citations: 32 www.sciencedirect.com
I Ahmed - 2006 - search.proquest.com
New era in an era of Novel Drug Delivery System Formulation research is oriented towards increasing safety and efficacy of existing drug molecule through novel concepts of drug …
Number of citations: 0 search.proquest.com
L Wang, J Wang, A Zhang, XA Huang, H Lei - Food Chemistry, 2022 - Elsevier
A growing number of β-agonists are illegally using for reducing animal fat deposition in animals, but the development of analytical methods always lags behind the emergence of new …
Number of citations: 11 www.sciencedirect.com
J Liang, Z Liu, H Xie, Y Fang, Q Quan… - Journal of Agricultural …, 2022 - ACS Publications
Screening for ″zero tolerance″ β-agonists requires broad-specificity and sensitivity methods. Herein, R-(−)-salbutamol (SAL) is chirally separated and designed as a hapten, and a …
Number of citations: 8 pubs.acs.org
L Shi, AG Ngounou Wetie, W Wang… - Biomedical …, 2020 - Wiley Online Library
A specific and sensitive LC–MS/MS method using d 3 ‐glycopyrrolate as the internal standard (IS) was developed for the quantitative determination of glycopyrrolate (GLY) in human …
VD Ton - Agriculture Development in the Context of International …, 2016 - orbi.uliege.be
In Vietnam, livestock production sector plays an important role in the socioeconomic development. In the period of 2011-2015, the livestock sector has a high growth rate, about 4.5-5% …
Number of citations: 2 orbi.uliege.be
VD Ton, HQ Hanh - Animal production in Southeast Asia: Current …, 2017 - researchgate.net
In Vietnam, livestock production sector plays an important role in the socio-economic development. In the period of 2011-2015, the livestock sector has a high growth rate, about 4, 5-5% …
Number of citations: 4 www.researchgate.net
K Najafizadeh, HS Pour, M Ghadyanee… - Emergency Medicine …, 2007 - emj.bmj.com
Aim: To evaluate the efficacy and tolerability of formoterol delivered by Aerolizer in the emergency department. Methods: A single-centre, double-blind, randomised, placebo-controlled, …
Number of citations: 27 emj.bmj.com

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